molecular formula C11H8ClNO B13208401 6-Methylisoquinoline-5-carbonyl chloride

6-Methylisoquinoline-5-carbonyl chloride

Cat. No.: B13208401
M. Wt: 205.64 g/mol
InChI Key: GFQGSNQDMIQFJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylisoquinoline-5-carbonyl chloride is a chemical compound with the molecular formula C11H8ClNO. It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylisoquinoline-5-carbonyl chloride typically involves the chlorination of 6-Methylisoquinoline-5-carboxylic acid. This reaction is usually carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents under reflux conditions. The reaction proceeds as follows: [ \text{C}_9\text{H}_7\text{NO}_2 + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_7\text{NOCl} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient heat and mass transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Methylisoquinoline-5-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Reduction Reactions: The compound can be reduced to 6-Methylisoquinoline-5-carboxamide using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: It can be oxidized to 6-Methylisoquinoline-5-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, alcohols), base (e.g., triethylamine), solvent (e.g., dichloromethane), room temperature.

    Reduction: Reducing agent (e.g., LiAlH4), solvent (e.g., tetrahydrofuran), low temperature.

    Oxidation: Oxidizing agent (e.g., KMnO4), solvent (e.g., water), elevated temperature.

Major Products:

    Amides, esters, and thioesters: from substitution reactions.

    6-Methylisoquinoline-5-carboxamide: from reduction reactions.

    6-Methylisoquinoline-5-carboxylic acid: from oxidation reactions.

Scientific Research Applications

6-Methylisoquinoline-5-carbonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the development of drugs targeting specific enzymes and receptors.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-Methylisoquinoline-5-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups into the isoquinoline scaffold. The molecular targets and pathways involved depend on the specific derivatives synthesized from this compound.

Comparison with Similar Compounds

    Isoquinoline: The parent compound, which lacks the methyl and carbonyl chloride substituents.

    6-Methylisoquinoline: Similar structure but without the carbonyl chloride group.

    5-Isoquinolinecarbonyl chloride: Similar structure but without the methyl group.

Uniqueness: 6-Methylisoquinoline-5-carbonyl chloride is unique due to the presence of both the methyl and carbonyl chloride groups, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules with potential biological activities.

Properties

Molecular Formula

C11H8ClNO

Molecular Weight

205.64 g/mol

IUPAC Name

6-methylisoquinoline-5-carbonyl chloride

InChI

InChI=1S/C11H8ClNO/c1-7-2-3-8-6-13-5-4-9(8)10(7)11(12)14/h2-6H,1H3

InChI Key

GFQGSNQDMIQFJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=NC=C2)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.